Glucagon-like peptide 1 (1-37)

Description

Propriétés

IUPAC Name |

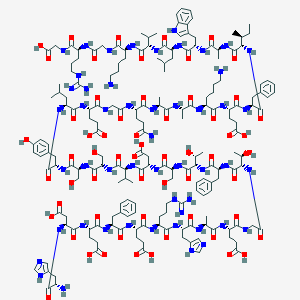

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C186H275N51O59/c1-17-94(10)149(182(294)209-98(14)155(267)220-128(73-105-78-199-111-42-28-27-41-109(105)111)171(283)223-123(68-91(4)5)173(285)234-147(92(6)7)180(292)219-113(43-29-31-63-187)158(270)200-81-136(245)210-112(45-33-65-197-185(191)192)157(269)203-84-146(262)263)236-174(286)126(70-102-37-23-19-24-38-102)225-165(277)120(55-61-142(254)255)216-162(274)114(44-30-32-64-188)212-153(265)96(12)206-152(264)95(11)207-161(273)118(51-57-135(190)244)211-137(246)82-201-160(272)117(53-59-140(250)251)215-168(280)122(67-90(2)3)222-170(282)125(72-104-47-49-108(243)50-48-104)226-177(289)132(85-238)230-179(291)134(87-240)231-181(293)148(93(8)9)235-176(288)131(77-145(260)261)228-178(290)133(86-239)232-184(296)151(100(16)242)237-175(287)127(71-103-39-25-20-26-40-103)229-183(295)150(99(15)241)233-138(247)83-202-159(271)116(52-58-139(248)249)213-154(266)97(13)208-167(279)129(75-107-80-196-89-205-107)227-163(275)115(46-34-66-198-186(193)194)214-164(276)119(54-60-141(252)253)217-169(281)124(69-101-35-21-18-22-36-101)224-166(278)121(56-62-143(256)257)218-172(284)130(76-144(258)259)221-156(268)110(189)74-106-79-195-88-204-106/h18-28,35-42,47-50,78-80,88-100,110,112-134,147-151,199,238-243H,17,29-34,43-46,51-77,81-87,187-189H2,1-16H3,(H2,190,244)(H,195,204)(H,196,205)(H,200,270)(H,201,272)(H,202,271)(H,203,269)(H,206,264)(H,207,273)(H,208,279)(H,209,294)(H,210,245)(H,211,246)(H,212,265)(H,213,266)(H,214,276)(H,215,280)(H,216,274)(H,217,281)(H,218,284)(H,219,292)(H,220,267)(H,221,268)(H,222,282)(H,223,283)(H,224,278)(H,225,277)(H,226,289)(H,227,275)(H,228,290)(H,229,295)(H,230,291)(H,231,293)(H,232,296)(H,233,247)(H,234,285)(H,235,288)(H,236,286)(H,237,287)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H4,191,192,197)(H4,193,194,198)/t94-,95-,96-,97-,98-,99+,100+,110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,147-,148-,149-,150-,151-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVFVQPAANCXIL-FJVFSOETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C186H275N51O59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236651 | |

| Record name | Glucagon-like peptide 1 (1-37) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4169 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87805-34-3 | |

| Record name | Glucagon-like peptide 1 (1-37) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087805343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon-like peptide 1 (1-37) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endogenous Processing of Proglucagon to GLP-1 (1-37): A Technical Analysis of Precursor Dynamics and Bioanalytical Precision

Topic: Endogenous processing of proglucagon to GLP-1 (1-37) Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Silent" Precursor

In the high-stakes arena of metabolic disease drug development, the focus overwhelmingly lands on the bioactive incretins: GLP-1 (7-36)amide and GLP-1 (7-37). However, the upstream precursor, GLP-1 (1-37) , represents a critical, often overlooked variable in the proglucagon processing pathway.

For the senior scientist, GLP-1 (1-37) is not merely an inert intermediate; it is a marker of Prohormone Convertase 1/3 (PC1/3) efficiency and a potential confounding factor in "Total GLP-1" immunoassays. This guide dissects the molecular mechanics of its generation, its controversial biological activity, and the rigorous protocols required to distinguish it from its insulinotropic descendants.

Molecular Architecture & Enzymatic Machinery

The Proglucagon Scaffold

The GCG gene encodes Preproglucagon (180 amino acids). Following signal peptide removal, Proglucagon (160 amino acids) is sorted into secretory granules. The fate of this prohormone is dictated strictly by the tissue-specific expression of Prohormone Convertases (PCs).[1]

-

Alpha-Cells (Pancreas): Dominated by PC2 .[2][3][4][5] Processes Proglucagon into Glucagon (active), GRPP, and the Major Proglucagon Fragment (MPGF).[2]

-

L-Cells (Intestine/Brain): Dominated by PC1/3 .[2][5] This is the engine of GLP-1 production.[6]

The Cleavage Logic

The generation of GLP-1 (1-37) relies on PC1/3 recognizing specific dibasic residues. However, the conversion to the active (7-37) form requires a rare cleavage event at a single basic residue .[7]

-

Release of 1-37: PC1/3 cleaves at Lys-70/Arg-71 (N-terminal flank) and Arg-109/Arg-110 (C-terminal flank) of the proglucagon sequence. This liberates the full-length GLP-1 (1-37).

-

Activation (The Critical Step): The N-terminal extension (residues 1-6, HDEFER) renders the peptide immunologically distinct but biologically latent at the GLP-1 receptor.

Visualization of the Processing Pathway

The following diagram illustrates the bifurcation of Proglucagon processing, highlighting the specific enzymatic checkpoints.

Figure 1: Differential processing of Proglucagon in Alpha-cells vs. L-cells.[2][4][11][12] Note the critical gating role of PC1/3 in generating the 1-37 intermediate and its subsequent activation.

The Isoform Landscape: A Comparative Analysis

Distinguishing between isoforms is not academic; it is the difference between measuring a drug's mechanism of action and measuring background noise.

| Isoform | Sequence Length | Key Features | Receptor Activity (GLP-1R) | Half-Life (Plasma) |

| GLP-1 (1-37) | 37 AA | Full-length product.[6] Contains N-terminal hexapeptide. | < 1% (vs 7-36) | Unknown (Likely short due to processing) |

| GLP-1 (7-37) | 31 AA | Glycine-extended. Immediate precursor to amide. | 100% (Potent) | ~1.5 - 2 mins |

| GLP-1 (7-36)amide | 30 AA | C-terminal amidated. Major circulating active form (~80%).[2] | 100% (Potent) | ~1.5 - 2 mins |

| GLP-1 (9-36)amide | 28 AA | DPP-4 cleavage product (N-terminal truncation). | Antagonist / Inactive | ~4 - 5 mins |

Scientific Insight: While GLP-1 (1-37) is classically termed "inactive" regarding insulin secretion, recent studies suggest it may play a role in intestinal epithelial differentiation , potentially inducing insulin expression in gut cells (Suzuki et al., PNAS). Do not discard it as "junk" peptide without considering the specific tissue context.

Analytical Protocols: Validating the Signal

Measuring GLP-1 (1-37) specifically requires overcoming the high sequence homology with the abundant active forms.

The "Dual-Site" Immunoassay Trap

Most commercial "Total GLP-1" ELISA kits use antibodies targeting the mid-region (residues 20-30). These will cross-react with 1-37, 7-37, 7-36amide, and 9-36.

-

To measure Active GLP-1: You need an N-terminal specific antibody (binds free His-7).

-

To measure GLP-1 (1-37) specifically: You need an antibody raised against the N-terminal hexapeptide (HDEFER) .

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

For absolute quantification in drug development (PK/PD studies), immunoassays often fail due to matrix interference. The following workflow is the gold standard for separating 1-37 from 7-36.

Step 1: Sample Collection (Critical)

-

Stabilization: Blood must be drawn into chilled tubes containing DPP-4 inhibitors (e.g., Sitagliptin) and Aprotinin (protease inhibitor) to prevent ex vivo degradation of 1-37 into 7-37 or 9-37.

-

Acidification: Immediately acidify plasma (10% v/v 1M HCl) to dissociate peptide-protein complexes.

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: Mixed-mode Cation Exchange (MCX) (e.g., Oasis MCX).

-

Conditioning: Methanol followed by Water.

-

Loading: Acidified plasma.[13]

-

Wash: 2% Formic Acid (removes proteins) -> 100% Methanol (removes hydrophobic lipids).

-

Elution: 5% Ammonium Hydroxide in 70% Methanol (High pH elutes the basic peptides).

Step 3: LC-MS/MS Parameters

-

Column: C18 Peptide column (1.7 µm particle size).

-

Mobile Phase: Gradient elution with 0.1% Formic Acid (A) and Acetonitrile (B).[13]

-

Differentiation:

-

GLP-1 (1-37): Monitor specific precursor ion

or -

GLP-1 (7-36)amide: Distinct mass shift (-6 AA mass, -Gly mass, +Amide).

-

-

Transitions: Select unique y-ion fragments from the N-terminal region (residues 1-6) to confirm the presence of the 1-37 extension.

Experimental Workflow Diagram

This Graphviz diagram outlines the decision logic for selecting the correct assay based on the specific GLP-1 isoform of interest.

Figure 2: Analytical Decision Matrix. Selecting the appropriate assay to distinguish the inactive 1-37 precursor from bioactive forms.

References

-

Mojsov, S., et al. (1986).[14] "Preproglucagon gene expression in pancreas and intestine diversifies at the level of post-translational processing."[6] Journal of Biological Chemistry. Link

-

Holst, J. J. (2007). "The Physiology of Glucagon-like Peptide 1." Physiological Reviews. Link

-

Suzuki, A., et al. (2003). "Glucagon-like peptide 1 (1-37) converts intestinal epithelial cells into insulin-producing cells." Proceedings of the National Academy of Sciences (PNAS). Link

-

Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism. Link

-

Bak, M. J., et al. (2014). "Specificity and Sensitivity of Commercial ELISAs for Glucagon-Like Peptide-1 in Human and Rat Plasma." Endocrine Connections. Link

Sources

- 1. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Proglucagon-Derived Peptides as Therapeutics [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. α cells use both PC1/3 and PC2 to process proglucagon peptides and control insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 7. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]

- 8. Glucagon-like peptide 1 (1–37) converts intestinal epithelial cells into insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpco.com [alpco.com]

- 10. Prohormone convertase 1/3 is essential for processing of the glucose-dependent insulinotropic polypeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. lcms.cz [lcms.cz]

- 14. pnas.org [pnas.org]

Technical Deep Dive: GLP-1 (1-37) Processing and Downstream Signaling Activation

Executive Summary

The Biological Paradox of GLP-1 (1-37) In the canonical understanding of incretin biology, GLP-1 (1-37) is frequently categorized as a biologically inactive precursor or a weak agonist with <1% of the potency of its truncated forms. However, for drug development professionals and researchers, dismissing GLP-1 (1-37) ignores a critical control point in metabolic signaling.

The "activation" of the GLP-1 (1-37) pathway is a bipartite process:

-

Ligand Activation (Biogenesis): The post-translational processing of the 1-37 full-length peptide into the bioactive 7-36 amide or 7-37 forms by Prohormone Convertase 1/3 (PC1/3).

-

Receptor Activation (Signal Transduction): The subsequent engagement of the Class B GPCR (GLP-1R) by the truncated ligand, driving cAMP/PKA-dependent insulin secretion.

This guide details the molecular mechanics of transforming the inert 1-37 scaffold into a potent metabolic signal and explores emerging evidence suggesting 1-37 may possess distinct, receptor-independent morphogenic properties in the gut.

Part 1: Ligand Activation – The PC1/3 Processing Checkpoint

GLP-1 (1-37) is the direct product of Proglucagon cleavage in intestinal L-cells.[1][2] It is structurally competent but functionally "silenced" by its N-terminal hexapeptide extension. The activation of this pathway is strictly governed by the removal of these six amino acids.

The Proteolytic Mechanism

The enzyme Prohormone Convertase 1/3 (PC1/3) recognizes the dibasic arginine residues at the N-terminus.

-

Substrate: GLP-1 (1-37) (Glycine-extended, full length).

-

Enzyme: PC1/3 (Endoproteolysis).

-

Cleavage Site: Arg-6 / His-7 bond.

-

Maturation: Peptidyl-glycine alpha-amidating monooxygenase (PAM) converts the C-terminal glycine of 7-37 into an amide group, yielding GLP-1 (7-36) amide , the dominant circulating form in humans.

Critical Insight: In drug design, stabilizing the 1-37 form prevents activation. Conversely, DPP-4 inhibitors do not affect 1-37; they only protect the 7-36 form from degradation. Therefore, measuring total GLP-1 (1-37 + 7-36) vs. active GLP-1 (7-36) is crucial for assessing L-cell secretory capacity vs. peripheral bioavailability.

Visualization: The Proglucagon Processing Cascade

The following diagram illustrates the differential processing of Proglucagon in the Pancreas (Alpha cells) vs. Intestine (L-cells), highlighting the generation and activation of GLP-1 (1-37).[1]

Figure 1: Differential processing of Proglucagon.[1][2][7] Note that GLP-1 (1-37) serves as the intermediate substrate in L-cells, requiring specific cleavage to become the bioactive 7-36 amide.

Part 2: Canonical Receptor Activation (The 7-36 Pathway)

Once GLP-1 (1-37) is truncated to 7-36, it gains high affinity for the GLP-1 Receptor (GLP-1R) . The 1-37 form itself has >100-fold lower affinity for the receptor, effectively making the PC1/3 cleavage the "on-switch."

Mechanism of Action[1][2][11][12][13]

-

Ligand Binding: The N-terminus of GLP-1 (7-36) engages the transmembrane domain of GLP-1R, while the C-terminus binds the extracellular domain.

-

G-Protein Coupling: Conformational change recruits Gαs .

-

cAMP Production: Gαs activates Adenylyl Cyclase (AC), converting ATP to cAMP.

-

Bifurcation of Signal:

-

PKA Pathway: cAMP activates Protein Kinase A (PKA)

Phosphorylation of K+ATP channels (closure) and Voltage-Dependent Calcium Channels (VDCC) -

EPAC2 Pathway: cAMP binds Exchange Protein Directly Activated by cAMP 2 (EPAC2)

Rap1 activation

-

Visualization: The GLP-1R Signaling Cascade

Figure 2: The Canonical GLP-1R Cascade. Note the dotted line indicating GLP-1 (1-37)'s inability to effectively trigger this pathway without prior processing.

Part 3: Emerging Non-Canonical Roles of GLP-1 (1-37)

While 1-37 is metabolically inert at the beta-cell GLP-1R, distinct research indicates it may possess unique morphogenic properties in the gut epithelium, potentially acting through a receptor-independent or alternative-receptor mechanism.

The Notch/Ngn3 Axis (Intestinal Reprogramming): Research suggests that GLP-1 (1-37), but not the truncated 7-36 form, can induce the differentiation of intestinal epithelial cells into insulin-producing cells.[11]

-

Mechanism: Up-regulation of Neurogenin-3 (Ngn3) and Notch signaling markers.[11]

-

Implication: This suggests GLP-1 (1-37) may act as a specific developmental signal in the crypts of the intestine, distinct from the incretin effects of its truncated daughter peptide.

Part 4: Comparative Data & Experimental Protocols

Table 1: Bioactivity Profile of GLP-1 Isoforms

| Feature | GLP-1 (1-37) | GLP-1 (7-36) Amide | GLP-1 (9-36) |

| Primary Role | Prohormone / Morphogen | Potent Incretin | Inactive Metabolite |

| GLP-1R Affinity (Ki) | > 1000 nM (Low) | ~ 0.5 - 1.0 nM (High) | > 10,000 nM |

| Insulinotropic Effect | Negligible | Potent (Glucose-dependent) | Antagonist / Null |

| Half-Life (Plasma) | Variable (cleaved locally) | 1.5 - 2 minutes | 4 - 5 minutes |

| Processing Enzyme | Substrate for PC1/3 | Substrate for DPP-4 | Product of DPP-4 |

Protocol: Validating GLP-1 (1-37) Processing (PC1/3 Activity Assay)

Use this protocol to determine if a cell line or tissue is capable of activating the 1-37 precursor.

Objective: Quantify the conversion of inactive 1-37 to active 7-36.

-

Substrate Preparation: Synthesize or purchase recombinant GLP-1 (1-37). Ensure >95% purity via HPLC.

-

Enzyme Source: Isolate protein lysate from L-cells (e.g., GLUTag or NCI-H716 lines).

-

Incubation:

-

Mix 100 µM GLP-1 (1-37) with 50 µg cell lysate in Reaction Buffer (100 mM Sodium Acetate, pH 5.5, 2 mM CaCl2). Note: Acidic pH is critical for PC1/3 activity.

-

Incubate at 37°C for 0, 30, 60, and 120 minutes.

-

Control: Add a PC1/3 specific inhibitor (e.g., Decanoyl-RVKR-CMK) to a parallel set.

-

-

Termination: Stop reaction with 1% Trifluoroacetic acid (TFA).

-

Analysis (MALDI-TOF or HPLC):

-

Monitor disappearance of the 1-37 peak (Mass ~4168 Da).

-

Monitor appearance of the 7-37 peak (Mass ~3355 Da) or 7-36 amide (Mass ~3297 Da).

-

-

Validation: If the 7-series peaks appear in the lysate but are absent in the Inhibitor control, the pathway is active.

Protocol: Functional cAMP Activation Assay

Use this to demonstrate the lack of potency of 1-37 compared to 7-36 at the receptor level.

-

Cell Line: CHO-K1 cells stably expressing human GLP-1R.

-

Reagents: FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).

-

Dosing:

-

Treat cells with serial dilutions (1 pM to 1 µM) of GLP-1 (1-37) .

-

Treat cells with serial dilutions (1 pM to 1 µM) of GLP-1 (7-36) (Positive Control).

-

-

Readout: Measure fluorescence ratio at 30 minutes.

-

Expectation: GLP-1 (7-36) should yield a sigmoidal dose-response curve with EC50 ~10-100 pM. GLP-1 (1-37) should show flat or minimal response until very high concentrations (>100 nM), confirming it requires processing to signal.

References

-

Mojsov, S., et al. (1987). Insulinotropin: Glucagon-like peptide I (7-37) co-encoded in the glucagon gene is a potent stimulator of insulin release in the perfused rat pancreas.[5] Journal of Clinical Investigation. Link

-

Suzuki, A., et al. (2003). Glucagon-like peptide 1 (1–37) converts intestinal epithelial cells into insulin-producing cells.[11] Proceedings of the National Academy of Sciences (PNAS). Link

-

Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism. Link

-

Holst, J. J. (2007).[12] The Physiology of Glucagon-like Peptide 1. Physiological Reviews.[13] Link

-

Baggio, L. L., & Drucker, D. J. (2007). Biology of Incretins: GLP-1 and GIP.[1][8] Gastroenterology.[1] Link

Sources

- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. scispace.com [scispace.com]

- 4. Effects of GLP-1-(7-36)NH2, GLP-1-(7-37), and GLP-1- (9-36)NH2 on intravenous glucose tolerance and glucose-induced insulin secretion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulinotropin: glucagon-like peptide I (7-37) co-encoded in the glucagon gene is a potent stimulator of insulin release in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]

- 7. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. pnas.org [pnas.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Glucagon-like peptide 1 (1–37) converts intestinal epithelial cells into insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alpco.com [alpco.com]

Technical Deep Dive: GLP-1 (1-37) Receptor Binding & Specificity Profiling

Executive Summary

Context: The study of GLP-1 (1-37) receptor binding is a nuanced field often overshadowed by its biologically active truncated forms, GLP-1 (7-36) amide and GLP-1 (7-37). While GLP-1 (1-37) is the full-length product of the GCG gene in L-cells, it is generally considered the "inactive" precursor with significantly reduced affinity for the GLP-1 Receptor (GLP-1R).

Objective: This guide addresses the technical challenge of quantifying this low-affinity interaction. For drug developers, characterizing GLP-1 (1-37) binding is critical for three reasons:

-

Negative Control Validation: Establishing assay specificity to ensure measured activity is derived from the truncated, active incretin.

-

Metabolic Profiling: Understanding the conversion kinetics by Prohormone Convertase 1/3 (PC1/3).

-

Cross-Reactivity Studies: Ensuring novel GLP-1R agonists or antibodies do not inadvertently target the precursor pool.

Part 1: The Biochemistry of Ligand-Receptor Interaction

Structural Divergence: 1-37 vs. 7-36

The GLP-1 receptor is a Class B G-protein Coupled Receptor (GPCR). Its activation requires a "two-domain" binding mechanism:

-

C-terminus of Ligand: Binds to the large extracellular domain (ECD) of the receptor (Affinity Trap).[1]

-

N-terminus of Ligand: Interacts with the transmembrane domain (TMD) to trigger conformational change (Activation).[1]

The 1-37 Problem: The N-terminal extension (His-Asp-Glu-Phe-Ere-Arg) in GLP-1 (1-37) sterically hinders the critical interaction with the receptor's transmembrane core. Consequently, while it may retain some affinity for the ECD, it fails to engage the activation switch efficiently.

Proglucagon Processing Pathway

Understanding the source of the analyte is prerequisite to assay design.

Figure 1: Proglucagon processing in intestinal L-cells. Note that GLP-1 (1-37) is an intermediate that must be truncated to become the potent agonist.[2]

Part 2: Experimental Design & Assay Selection

To measure the affinity of GLP-1 (1-37), a Competition Binding Assay is the gold standard. Direct binding (Saturation Assay) is ill-suited because the affinity (

The Strategy: Displacement

We use a high-affinity radiotracer,

| Parameter | High Affinity Control (7-36) | Target Analyte (1-37) |

| Expected | 0.5 – 2.0 nM | > 100 – 1000 nM |

| Concentration Range | ||

| Binding Mode | Orthosteric Agonist | Weak Orthosteric / Steric Interference |

| Downstream Signal | Robust cAMP accumulation | Negligible / None |

Part 3: Detailed Protocol (Radioligand Competition)

Safety Note: This protocol involves Iodine-125. Appropriate radiation safety certification and shielding are mandatory.

Reagents & Buffer System

The buffer composition is critical to prevent the "sticky" peptide from adhering to plasticware, which causes false negatives (right-shifted

-

Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM

, 1 mM -

Blocking Agent: 0.1% to 1.0% Bovine Serum Albumin (BSA), Fraction V, fatty-acid free.

-

Protease Inhibitor Cocktail (CRITICAL):

Membrane Preparation

Use CHO-K1 or HEK293 cells stably overexpressing human GLP-1R.

-

Harvest cells in ice-cold PBS + 5 mM EDTA.

-

Homogenize in 20 mM HEPES, 5 mM EDTA (no divalent cations).

-

Centrifuge at 1,000 x g (remove debris).

-

Centrifuge supernatant at 40,000 x g for 30 min (pellet membranes).

-

Resuspend pellet in Assay Buffer (no BSA yet).[1] Determine protein concentration (BCA assay).[1][3][4]

Assay Workflow

Figure 2: Step-by-step workflow for competitive radioligand binding. PEI pre-soaking is essential to reduce filter background.

Step-by-Step Execution

-

Pre-soak Filters: Soak GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.[1] This gives the filter a positive charge, trapping the negatively charged membrane fragments.

-

Plate Setup: Use 96-well polypropylene plates (low binding).

-

Incubation: Incubate for 90 minutes at 25°C. Equilibrium is slower for low-affinity ligands; do not rush.

-

Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Count: Add scintillant (if using SPA) or transfer filters to tubes and count in a Gamma Counter.

Part 4: Data Analysis & Interpretation

Calculating Affinity ( )

Raw data (CPM) must be normalized to % Specific Binding.[1]

Fit the data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism). This generates the

Convert

- = Concentration of radioligand used (e.g., 0.05 nM).[1]

- = Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~0.5 nM).[1]

Data Logic Flow

Figure 3: Analytical pipeline for converting raw radioactive counts into biophysical constants.

Interpreting Results

If GLP-1 (1-37) shows a

-

Partial Displacement: You may observe that 1-37 only displaces 50-60% of the tracer even at high concentrations. This suggests it may bind to an allosteric site or has such low affinity that it cannot fully compete for the orthosteric pocket.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (E-E-A-T), the assay must include internal checks:

-

The Z-Factor Check:

A Z' > 0.5 confirms the assay window is robust enough to distinguish weak binding from noise.[1] -

The GTP

S Shift (Advanced Specificity): If you suspect 1-37 is acting as an agonist (activating the receptor), perform the binding assay in the presence of non-hydrolyzable GTP (GTP -

Ligand Depletion: Ensure Total Binding < 10% of the total radioactivity added. If you bind >10%, the "Free Ligand" assumption in Cheng-Prusoff is violated.

References

-

Mojsov, S., et al. (1987). "Insulinotropin: Glucagon-like peptide I (7-37) co-encoded in the glucagon gene is a potent stimulator of insulin release in the perfused rat pancreas." Journal of Clinical Investigation. Link

-

Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism. Link[1]

-

Runge, S., et al. (2008). "Differential structural properties of GLP-1 and exendin-4 determine their relative affinity for the GLP-1 receptor N-terminal extracellular domain." Biochemistry. Link[1]

-

International Union of Basic and Clinical Pharmacology (IUPHAR). "Glucagon-like peptide-1 receptor." Guide to Pharmacology. Link

-

Gifford Bioscience. "Radioligand Binding Assay Protocol." Link

Sources

- 1. Glucagon-like peptide 1 (1-37) | GLP-1 (1-37) | Tocris Bioscience [tocris.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glucagon.com [glucagon.com]

- 9. axxam.com [axxam.com]

A Technical Guide to the Tissue-Specific Expression of Proglucagon and the Generation of GLP-1

This guide provides an in-depth exploration of the molecular mechanisms governing the tissue-specific expression of the proglucagon gene (GCG) and the subsequent post-translational processing that yields a family of structurally related but functionally distinct peptides, with a primary focus on Glucagon-Like Peptide-1 (GLP-1). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease, endocrinology, and related fields.

Executive Summary: The Principle of Post-Translational Diversification

The central dogma of molecular biology, while foundational, is elegantly expanded upon by the proglucagon system. A single gene, GCG, and its corresponding mRNA transcript give rise to multiple peptide hormones with often opposing physiological roles.[1][2] This remarkable diversification does not occur at the level of gene transcription or RNA splicing, but rather through highly specific, cell-dependent post-translational processing of the proglucagon precursor protein.[1][3] The expression of specific prohormone convertase (PC) enzymes in different tissues dictates the final peptide products, a critical concept for understanding the distinct physiological roles of the pancreas and the intestine in glucose homeostasis.[4][5]

The Proglucagon Gene (GCG): A Conserved Blueprint

The GCG gene is primarily expressed in three key locations: the alpha-cells of the pancreatic islets, the enteroendocrine L-cells of the intestine (predominantly in the ileum and colon), and a specific population of neurons in the nucleus of the solitary tract in the brainstem.[2][6][7] While the fundamental gene structure is highly conserved across mammalian species, it is crucial for researchers to recognize that regulatory elements, such as promoter regions, can exhibit significant divergence between species like rodents and humans.[8][9] This has important implications for the translation of findings from animal models to human physiology.

The proglucagon protein, a 160-amino acid precursor, contains the sequences for several bioactive peptides, each flanked by pairs of basic amino acids that serve as cleavage sites for prohormone convertases.[10][11]

The Core Mechanism: Differential Cleavage by Prohormone Convertases

The fate of the proglucagon precursor is determined by the enzymatic machinery present within the secretory granules of the cell. Two key enzymes, Prohormone Convertase 2 (PC2) and Prohormone Convertase 1/3 (PC1/3, also known as PC3), are the master regulators of this process.[12][13]

Pancreatic α-Cell Processing: The Glucagon Pathway

In pancreatic α-cells, PC2 is the predominantly expressed processing enzyme.[5][12] PC2 cleaves proglucagon to liberate:

-

Glucagon (amino acids 33-61): The primary hyperglycemic hormone that counteracts insulin.[2][4]

-

Glicentin-Related Pancreatic Polypeptide (GRPP) (amino acids 1-30).[4][12]

-

Intervening Peptide-1 (IP-1) .[12]

-

Major Proglucagon Fragment (MPGF) (amino acids 72-158), which contains the sequences for GLP-1 and GLP-2 but is not further processed in the pancreas under normal physiological conditions.[4][12]

Intestinal L-Cell and Neuronal Processing: The GLP-1 Pathway

Conversely, in intestinal L-cells and specific brain neurons, PC1/3 is the dominant convertase.[4][14] This results in a completely different profile of peptide products:

-

Glicentin (amino acids 1-69), which can be further processed to Oxyntomodulin (amino acids 33-69).[10][12]

-

Glucagon-Like Peptide-1 (GLP-1) (initial product is 1-37).[10][15]

-

Glucagon-Like Peptide-2 (GLP-2) (amino acids 126-158).[10][12]

This differential processing is the fundamental reason why the gut, not the pancreas, is the primary source of circulating, active GLP-1.

Figure 1: Tissue-Specific Proglucagon Processing Pathway.

Pancreatic Plasticity: GLP-1 Production Under Stress

Emerging evidence suggests that this tissue-specific paradigm is not entirely rigid. Under conditions of metabolic stress, such as streptozotocin-induced β-cell destruction, pancreatic α-cells can upregulate PC1/3 expression and gain the ability to process proglucagon into active GLP-1.[4][5][16] This intra-islet production of GLP-1 may serve as a local compensatory mechanism to promote β-cell survival and function.[5][16]

The Generation of Biologically Active GLP-1

The initial cleavage of proglucagon by PC1/3 yields GLP-1 (1-37).[15] However, this full-length peptide is a precursor to the primary biologically active forms. Subsequent enzymatic cleavage results in two equipotent forms:

-

GLP-1 (7-37)

-

GLP-1 (7-36)amide

Both forms exhibit the same insulinotropic activity.[15][17][18][19] In circulation, these active peptides are rapidly degraded by the enzyme Dipeptidyl Peptidase-4 (DPP-4), which cleaves two N-terminal amino acids to produce the inactive metabolite GLP-1 (9-36)amide.[12][20] This extremely short half-life (approximately 2 minutes) is a major focus for the development of GLP-1 receptor agonists and DPP-4 inhibitors in diabetes and obesity therapeutics.[15]

Summary of Proglucagon-Derived Peptides by Tissue

The following table summarizes the major bioactive peptides derived from proglucagon and their primary tissue of origin.

| Peptide | Amino Acids (from Proglucagon) | Primary Tissue of Origin | Primary Processing Enzyme | Key Function |

| Glucagon | 33-61 | Pancreatic α-Cells | PC2 | Increases blood glucose[7] |

| GLP-1 (active) | 78-107 (processed) | Intestinal L-Cells, Brain | PC1/3 | Incretin: enhances insulin secretion, suppresses glucagon[15][19] |

| GLP-2 | 126-158 | Intestinal L-Cells, Brain | PC1/3 | Promotes intestinal growth[2] |

| Oxyntomodulin | 33-69 | Intestinal L-Cells, Brain | PC1/3 | Satiety signal, regulates gastric acid[4] |

| Glicentin | 1-69 | Intestinal L-Cells, Brain | PC1/3 | Precursor to Oxyntomodulin[10] |

| GRPP | 1-30 | Pancreatic α-Cells | PC2 | Function less defined[12] |

| MPGF | 72-158 | Pancreatic α-Cells | PC2 | Inactive fragment[4][12] |

Methodologies for Studying Tissue-Specific Expression

Analyzing the differential expression of proglucagon-derived peptides requires specific and robust methodologies. A combination of techniques targeting the gene, mRNA, and peptide levels is essential for comprehensive characterization.

Quantitative & Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific detection and quantification of GLP-1 and its analogs in biological matrices like plasma.[21][22] Its high sensitivity and specificity allow for the differentiation of various GLP-1 isoforms and metabolites, which is often a challenge for immunoassays.[21][23]

-

Real-Time PCR (RT-qPCR): Used to quantify the mRNA expression levels of the GCG gene and the prohormone convertases (PCSK1 for PC1/3 and PCSK2 for PC2) in different tissues. This provides insight into the transcriptional basis for the observed peptide profiles.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC/IF are powerful techniques for visualizing the cellular location of proglucagon-derived peptides within tissue architecture. This allows for the direct confirmation of GLP-1 and glucagon production in distinct cell types (e.g., L-cells vs. α-cells).[3][24]

Figure 2: Generalized Workflow for Immunohistochemical Detection.

Field-Proven Protocol: Dual Immunofluorescence Staining for GLP-1 and Glucagon in Intestinal and Pancreatic Tissue

This protocol outlines a robust method for the simultaneous visualization of GLP-1 and glucagon, enabling direct assessment of cell-specific proglucagon processing.

1. Tissue Preparation:

-

Euthanize the animal (e.g., mouse, rat) according to approved institutional guidelines.

-

Perfuse transcardially with cold Phosphate-Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.

-

Dissect the pancreas and a section of the distal ileum.

-

Post-fix tissues in 4% PFA for 4-6 hours at 4°C.

-

Cryoprotect by incubating in 30% sucrose in PBS overnight at 4°C.

-

Embed tissues in Optimal Cutting Temperature (OCT) compound and freeze. Store at -80°C.

2. Sectioning and Staining:

-

Cut 10-12 µm thick sections using a cryostat and mount on charged slides.

-

Air dry slides for 30 minutes. Wash 3x with PBS.

-

Perform antigen retrieval if necessary (citrate buffer, pH 6.0, at 95°C for 10-20 minutes is a good starting point for PFA-fixed tissue).[25] Allow slides to cool.

-

Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash 3x with PBS.

-

Blocking: Incubate sections in a blocking buffer (e.g., 5% normal donkey serum, 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber. The choice of serum should match the host species of the secondary antibodies.

-

Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Recommended antibodies:

-

Rabbit anti-GLP-1 (C-terminal specific to detect processed GLP-1)

-

Mouse anti-Glucagon (specific for the C-terminus of glucagon)

-

-

Apply the antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash slides 3x for 5 minutes each with PBS.

-

Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer. For example:

-

Donkey anti-Rabbit IgG (Alexa Fluor 488, green)

-

Donkey anti-Mouse IgG (Alexa Fluor 594, red)

-

-

Apply the secondary antibody cocktail and incubate for 1-2 hours at room temperature, protected from light.

-

Washing: Wash slides 3x for 5 minutes each with PBS, protected from light.

-

Counterstaining: Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain cell nuclei.

-

Coverslip the slides.

3. Imaging and Analysis:

-

Image the slides using a fluorescence or confocal microscope with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).

-

Expected Results:

-

Ileum: Expect to see distinct cells in the crypts and villi staining positive for GLP-1 (green).[3][26] Most of these cells should not stain for glucagon (red).

-

Pancreas: Expect to see cells within the islets of Langerhans staining strongly for glucagon (red).[27] Most of these cells should be negative for GLP-1 (green). Any co-localization (yellow) in the pancreas could indicate the stress-induced PC1/3 expression described earlier.

-

Conclusion and Future Directions

The tissue-specific processing of proglucagon is a paradigm of biological elegance, enabling diverse physiological regulation from a single genetic locus. For researchers in drug development, a thorough understanding of this process is paramount. The development of GLP-1 receptor agonists has revolutionized the treatment of type 2 diabetes and obesity, a success built upon exploiting the biology of the intestinal L-cell pathway.[18] Future research may focus on modulating the activity of prohormone convertases themselves or inducing the "L-cell-like" phenotype in pancreatic α-cells as novel therapeutic strategies for enhancing endogenous GLP-1 production. A deep understanding of the analytical methods required to accurately measure the specific products of this pathway is critical for the successful translation of such innovative concepts from the laboratory to the clinic.

References

- Mojsov, S., Heinrich, G., Wilson, I. B., Ravazzola, M., Orci, L., & Habener, J. F. (1986). Preproglucagon gene expression in pancreas and intestine diversifies at the level of post-translational processing. Journal of Biological Chemistry.

- Habener, J. F. (1997). Proglucagon Gene Structure and Regulation of Expression. Karger Publishers.

- Drucker, D. J. (1995). The role of the prohormone convertases in the post-translational processing of intestinal proglucagon. TSpace.

- Holst, J. J. (2007). Posttranslational processing of proglucagon in different tissues. ResearchGate.

- Campbell, J. E., & Drucker, D. J. (2013). The Posttranslational Processing of Proglucagon and GLP-1. ResearchGate.

- Thermo Fisher Scientific. (n.d.). Detection and quantification of GLP-1 analogs in human plasma: A comprehensive analytical approach. Thermo Fisher Scientific.

- Jones, K. (2025). Tools and Techniques for GLP-1 Analysis. LCGC International.

- Wikipedia. (n.d.). Glucagon-like peptide-1. Wikipedia.

- Sandoval, D. A., & D'Alessio, D. A. (2015). Glucagon-like peptide 1 (GLP-1). PMC.

- Guglielmi, V., & Sbraccia, P. (2017). Tissue-specific posttranslational processing of proglucagon leads to... ResearchGate.

- Thermo Fisher Scientific. (n.d.). Sensitive LC-MS method for the quantitative analysis of semaglutide and liraglutide in human plasma. Thermo Fisher Scientific.

- Karger Publishers. (1997). Proglucagon Gene Structure and Regulation of Expression. Books Gateway.

- Choeiri, C., et al. (2013). Processing of proglucagon to GLP-1 in pancreatic α-cells: is this a paracrine mechanism enabling GLP-1 to act on β-cells? Journal of Endocrinology.

- Drucker, D. J. (n.d.). Glucagon Gene. Glucagon.com.

- Orskov, C., et al. (1993). Biological effects and metabolic rates of glucagonlike peptide-1 7-36 amide and glucagonlike peptide-1 7-37 in healthy subjects are indistinguishable. Diabetes.

- Ni, Z., & Tsoi, D. (2007). Mechanisms underlying proglucagon gene expression in. Journal of Endocrinology.

- Drucker, D. J., & Brubaker, P. L. (1998). Coregulation of glucagon-like peptide-1 synthesis with proglucagon and prohormone convertase 1 gene expression in enteroendocrine GLUTag cells. Endocrinology.

- SCIEX. (n.d.). Low-ng/mL quantitation of glucagon-like peptide-1 (GLP-1) analog in rat plasma. SCIEX.

- Yilmaz, M. T., et al. (2018). GLP-1 Localisation and Proglucagon Gene Expression in Healthy and Diabetic Mouse Ileum. PMC.

- Habener, J. F., & Drucker, D. J. (2024). The discovery and development of GLP-1 based drugs that have revolutionized the treatment of obesity. PNAS.

- Vella, A. (2004). Effects of GLP-1-(7–36)NH2, GLP-1-(7–37), and GLP-1- (9–36)NH2 on Intravenous Glucose Tolerance and Glucose-Induced Insulin Secretion in Healthy Humans. Oxford Academic.

- Drucker, D. J. (n.d.). GLP-1. Glucagon.com.

- Kilimnik, D. A., et al. (2011). Intraislet production of GLP-1 by activation of prohormone convertase 1/3 in pancreatic α-cells in mouse models of β-cell regeneration. PMC.

- Sharma, A. (2025). Analytical Challenges and Emerging Strategies for GLP-1 Analysis. LCGC International.

- Irwin, D. M. (2021). Variation in the Evolution and Sequences of Proglucagon and the Receptors for Proglucagon-Derived Peptides in Mammals. Frontiers.

- ALPCO Diagnostics. (2018). The Generation and Function of Active GLP-1. ALPCO Diagnostics.

- Steiner, D. F. (1996). The role of prohormone convertases in insulin biosynthesis: evidence for inherited defects in their action in man and experimental animals. Diabetes & Metabolism.

- Sandoval, D. A., & D'Alessio, D. A. (2015). Physiology of proglucagon peptides: role of glucagon and GLP-1 in health and disease. Physiological Reviews.

- Drucker, D. J., et al. (2002). Divergent regulation of human and rat proglucagon gene promoters in vivo. American Journal of Physiology-Endocrinology and Metabolism.

- Wewer Albrechtsen, N. J., et al. (2018). Proglucagon-derived peptides: human physiology and therapeutic potential. Physiological Reviews.

- Drucker, D. J., et al. (2002). Divergent regulation of human and rat proglucagon gene promoters in vivo. PubMed.

- Pyke, C., & Knudsen, L. B. (2013). Expression Profile of the GLP-1 Receptor in the Gastrointestinal Tract and Pancreas in Adult Female Mice. Endocrinology.

- Holst, J. J. (2019). Glucagon and other proglucagon-derived peptides in the pathogenesis of obesity. Frontiers in Endocrinology.

- Hansen, C. F., et al. (2016). Colocalization of glucagon and GLP-1 in the small intestine. ResearchGate.

- de Souza, G. R., et al. (2021). IMMUNOHISTOCHEMICAL DETECTION OF L CELLS IN GASTROINTESTINAL TRACT MUCOSA OF PATIENTS AFTER SURGICAL TREATMENT FOR CONTROL OF TY. SciELO.

- Yamane, T., et al. (2007). Ultrastructural Study on Colocalization of Glucagon-Like Peptide (GLP)-1 with GLP-2 in Chicken Intestinal L-Cells. Journal of Poultry Science.

- Kitamura, N., et al. (2009). Distribution of Glucagon-Like Peptide (GLP)-2-Immunoreactive Cells in the Chicken Small Intestine: Antigen Retrieval Immunohistochemistry. Journal of Poultry Science.

Sources

- 1. Preproglucagon gene expression in pancreas and intestine diversifies at the level of post-translational processing [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. GLP-1 Localisation and Proglucagon Gene Expression in Healthy and Diabetic Mouse Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Frontiers | Variation in the Evolution and Sequences of Proglucagon and the Receptors for Proglucagon-Derived Peptides in Mammals [frontiersin.org]

- 7. Physiology of proglucagon peptides: role of glucagon and GLP-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Divergent regulation of human and rat proglucagon gene promoters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The role of prohormone convertases in insulin biosynthesis: evidence for inherited defects in their action in man and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 16. Intraislet production of GLP-1 by activation of prohormone convertase 1/3 in pancreatic α-cells in mouse models of β-cell regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological effects and metabolic rates of glucagonlike peptide-1 7-36 amide and glucagonlike peptide-1 7-37 in healthy subjects are indistinguishable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. glucagon.com [glucagon.com]

- 20. academic.oup.com [academic.oup.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. lcms.cz [lcms.cz]

- 23. sciex.com [sciex.com]

- 24. researchgate.net [researchgate.net]

- 25. Distribution of Glucagon-Like Peptide (GLP)-2-Immunoreactive Cells in the Chicken Small Intestine: Antigen Retrieval Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ultrastructural Study on Colocalization of Glucagon-Like Peptide (GLP)-1 with GLP-2 in Chicken Intestinal L-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

GLP-1 (1-37): The Pro-Incretin Scaffold and the Mechanics of Activation

The following technical guide is structured to provide a rigorous, mechanistic examination of GLP-1 (1-37), framing it not merely as an inactive byproduct, but as the critical molecular scaffold for incretin biology.

Technical Whitepaper for Drug Development & Endocrine Research

Executive Summary

While Glucagon-Like Peptide-1 (GLP-1) is universally recognized as a potent incretin hormone, the term "GLP-1" in clinical literature almost exclusively refers to its truncated, bioactive forms: GLP-1 (7-37) and GLP-1 (7-36) amide.[1][2][3][4][5][6] The full-length peptide, GLP-1 (1-37) , serves as the immediate biosynthetic precursor—a "pro-incretin" that is biologically inert at the GLP-1 receptor (GLP-1R) until specific N-terminal processing occurs.

For drug development professionals, distinguishing between the 1-37 precursor, the 7-36/37 active forms, and the 9-36 degradation products is critical for accurate pharmacokinetic (PK) profiling. This guide delineates the molecular processing of GLP-1 (1-37), the enzymatic machinery dictating its activation, and the analytical protocols required to isolate these isoforms in translational research.

Biosynthesis and Molecular Architecture

GLP-1 (1-37) is derived from the Gcg gene (preproglucagon). Its sequence is highly conserved, yet its physiological role is dictated entirely by tissue-specific post-translational processing.

The Proglucagon Processing Divergence

The Gcg gene is expressed primarily in three sites, each utilizing a distinct Prohormone Convertase (PC) profile to dictate the final peptide product.

| Tissue Origin | Primary Enzyme | Primary Product | Bioactivity at GLP-1R |

| Intestinal L-Cells | PC1/3 | GLP-1 (7-36)NH₂ / (7-37) | High (Agonist) |

| Pancreatic | PC2 | Glucagon / GLP-1 (1-37) | Null / Inactive |

| Brain (NTS) | PC1/3 | GLP-1 (7-36)NH₂ | High (Neuromodulator) |

Key Insight: In pancreatic

Structural Basis of Inactivity

The bioactivity of GLP-1 relies on a "Histidine Switch" at position 7 (His7).

-

GLP-1 (1-37): The N-terminal hexapeptide (HDEFER) masks the activation domain. The extension prevents the peptide from engaging the transmembrane domain of the Class B GPCR (GLP-1R).

-

GLP-1 (7-36) amide: Removal of the first 6 amino acids exposes His7, which is critical for receptor activation.

The Activation Cascade: Enzymatic Regulation

The transition from the 1-37 scaffold to the active incretin is not a random degradation but a precise cleavage event.

Pathway Visualization

The following diagram illustrates the differential processing of Proglucagon, highlighting the critical role of PC1/3 in generating the active incretin from the 1-37 sequence.

Figure 1: Differential processing of Proglucagon.[3] Note that GLP-1 (1-37) is the primary GLP-1 isoform in PC2-dominant cells (alpha-cells), whereas L-cells efficiently generate the active 7-37/7-36 forms.

Analytical Challenges in Drug Development

For researchers developing GLP-1 receptor agonists (GLP-1 RAs) or DPP-4 inhibitors, distinguishing the 1-37 precursor from the active 7-36 form is the most common analytical pitfall.

The Cross-Reactivity Trap

Most polyclonal antibodies raised against "GLP-1" will bind the mid-region (residues 15-30). This results in a "Total GLP-1" measurement that aggregates:

Consequence: In clinical trials, a "Total GLP-1" assay may show normal peptide levels even if the subject has a defect in PC1/3 processing (high 1-37, low 7-36), masking the pathology.

Analytical Stratification Strategy

To validate bioactivity, you must use a Two-Site Sandwich ELISA or LC-MS/MS approach.

| Target Isoform | Capture Antibody Epitope | Detection Antibody Epitope | Specificity Note |

| Total GLP-1 | Mid-region (e.g., res 20-30) | C-terminus (e.g., res 30-37) | Detects 1-37, 7-37, 9-37.[3][4][7] |

| Active GLP-1 | Free N-terminus (His7) | C-terminus (Amidated) | Crucial: Must bind only if His7 is exposed. |

| Inactive Precursor | N-terminal Extension (1-6) | Mid-region | Detects only 1-37. |

Experimental Protocols

Protocol A: Differential Immunoassay for GLP-1 Isoforms

Objective: To quantify the ratio of Inactive Precursor (1-37) to Active Incretin (7-36) in plasma samples.

Reagents:

-

Capture Ab 1 (Active): Monoclonal Ab specific to N-terminal His7-Ala8 (e.g., Clone E7).

-

Capture Ab 2 (Total): Monoclonal Ab specific to C-terminal amidation (e.g., Clone 8G9).

-

Detection Ab: Biotinylated mAb against mid-region (residues 20-30).

-

DPP-4 Inhibitor: Sitagliptin or Diprotin A (Essential for sample collection).

Workflow:

-

Sample Collection: Draw blood into chilled EDTA tubes containing DPP-4 inhibitor (10 µL/mL blood) and Aprotinin (500 KIU/mL). Rationale: Prevents conversion of 7-36 to 9-36 and degradation of 1-37.

-

Centrifugation: Spin at 1500 x g for 15 min at 4°C immediately. Store plasma at -80°C.

-

Solid Phase Extraction (SPE): (Optional but recommended for LC-MS). Use C18 cartridges to remove high MW proteins. Elute with 70% acetonitrile.

-

Plate Coating: Coat 96-well plates with Capture Ab 1 (Active) and Capture Ab 2 (Total) in separate wells overnight at 4°C.

-

Incubation: Add plasma samples (undiluted) to wells. Incubate 2 hours at 4°C.

-

Detection: Add biotinylated Detection Ab. Incubate 1 hour. Add Streptavidin-HRP.[4]

-

Calculation:

-

Active GLP-1 = Signal from Well 1.

-

Inactive Precursor (approx) = (Total GLP-1 [Well 2]) - (Active GLP-1 [Well 1] + Degraded 9-36 [if measured]).

-

Protocol B: In Vitro Proglucagon Cleavage Assay

Objective: To verify PC1/3 activity in a cell line or verify the stability of a GLP-1 analog against aberrant cleavage.

Workflow:

-

Substrate Preparation: Synthesize recombinant GLP-1 (1-37) or full Proglucagon.

-

Enzyme Reaction: Incubate substrate (1 µM) with recombinant PC1/3 (10 nM) in reaction buffer (100 mM Sodium Acetate, pH 5.5, 2 mM CaCl₂). Note: Acidic pH is required to mimic the secretory granule environment.

-

Time Course: Aliquot samples at t=0, 15, 30, 60 min.

-

Quenching: Stop reaction with 1% TFA.

-

Analysis: Analyze via MALDI-TOF MS.

-

Success Criteria: Disappearance of peak at ~4180 Da (1-37) and appearance of peak at ~3297 Da (7-36 amide) or ~3355 Da (7-37).

-

Emerging Perspectives: Non-Canonical Roles

While classically "inactive," recent data suggests GLP-1 (1-37) may serve as a reservoir or have distinct immunomodulatory roles.

-

The Alpha-Cell Reservoir: In Type 2 Diabetes, the ratio of PC1/3 to PC2 in

-cells can shift. Therapeutic strategies aiming to "unlock" the -

Immune Interaction: Some studies suggest the N-terminal extension of 1-37 may interact with non-GLP-1R targets on intestinal intraepithelial lymphocytes (IELs), potentially modulating local gut immunity independent of insulin secretion.

References

-

Mojsov, S., et al. (1986).[9] "Preproglucagon gene expression in pancreas and intestine diversifies at the level of post-translational processing." Journal of Biological Chemistry. Link

-

Holst, J. J. (2007). "The Physiology of Glucagon-like Peptide 1." Physiological Reviews. Link

-

Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism. Link

-

Orskov, C., et al. (1989). "Pancreatic and intestinal processing of proglucagon in man." Diabetologia. Link

-

Vilsbøll, T., et al. (2003). "Incretin secretion in relation to meal size and body weight in healthy subjects and people with type 1 and type 2 diabetes mellitus." Journal of Clinical Endocrinology & Metabolism. Link

-

Sandoval, D. A., & D'Alessio, D. A. (2015). "Physiology of Proglucagon Peptides: Role of Glucagon and GLP-1 in Health and Disease." Physiological Reviews. Link

-

Marzullo, P., et al. (2020). "Glucagon-Like Peptide-1 (GLP-1) (1-37): The Inactive Precursor or a Novel Player in Metabolism?" Frontiers in Endocrinology. Link

Sources

- 1. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mercodia.com [mercodia.com]

- 4. yanaihara-inc.com [yanaihara-inc.com]

- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Proglucagon-Derived Peptides as Therapeutics [frontiersin.org]

- 7. dianova.com [dianova.com]

- 8. Biological effects and metabolic rates of glucagonlike peptide-1 7-36 amide and glucagonlike peptide-1 7-37 in healthy subjects are indistinguishable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. glucagon.com [glucagon.com]

Methodological & Application

Technical Application Note: Assessment of Full-Length GLP-1 (1-37) Bioactivity and Conversion in Insulin Secretion Models

[1]

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the insulinotropic effects—or lack thereof—of GLP-1 (1-37) , the full-length proglucagon-derived peptide.

The "Proglucagon Paradox": In the field of incretin biology, a common point of confusion is the bioactivity of the full-length peptide. Unlike the potent insulin secretagogues GLP-1 (7-36) amide and GLP-1 (7-37) , the N-terminally extended GLP-1 (1-37) is biologically inert or possesses negligible affinity for the GLP-1 receptor (GLP-1R) in its native state.[1]

Why study GLP-1 (1-37)? Researchers typically utilize this protocol for three specific objectives:

-

Negative Control Validation: To confirm assay specificity by demonstrating that the precursor (1-37) does not activate the receptor unlike the truncated forms.

-

Proteolytic Processing Studies: To assess if specific cell lines (e.g., engineered beta-cells) or co-culture systems express the Prohormone Convertase (PC1/3) necessary to cleave 1-37 into active 7-37.

-

Biomarker Development: To distinguish between total GLP-1 secretion and active GLP-1 secretion in metabolic disease models.

Mechanistic Background

The bioactivity of GLP-1 is dictated by post-translational processing.[2] The N-terminal histidine at position 7 (His7) is critical for GLP-1R activation. The upstream hexapeptide (HDEFER) in GLP-1 (1-37) sterically hinders receptor binding.

Diagram 1: Proglucagon Processing & Bioactivity Logic

Caption: The conversion pathway of Proglucagon. Note that GLP-1 (1-37) is an intermediate that requires further N-terminal truncation to become the bioactive secretagogue.

Materials & Pre-Analytical Considerations

Critical Reagents

-

Cell Line: INS-1 832/13 (Rat insulinoma) or primary human islets. Note: INS-1 832/13 is preferred for screening due to robust glucose responsiveness.

-

Peptides:

-

Buffer System: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

Peptide Handling (The "Adsorption Trap")

GLP-1 peptides are highly "sticky" and will adsorb to glass and polystyrene plastics, significantly reducing the effective concentration.

-

Solvent: Reconstitute lyophilized peptide in 50 mM Acetic Acid or 0.1% NH4OH (depending on pI) to 1 mg/mL stock.

-

Carrier Protein: All working buffers MUST contain 0.1% fatty-acid-free BSA (Bovine Serum Albumin) or 0.05% Tween-20 to coat the plastic and prevent peptide loss.

-

Storage: Aliquot stocks into low-bind polypropylene tubes and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS)

This protocol is designed to compare the potency of GLP-1 (1-37) against the active form.

Phase 1: Preparation (Day 1)

-

Seeding: Seed INS-1 832/13 cells at

cells/well in a 24-well plate. -

Culture: Incubate for 48-72 hours in RPMI-1640 (11.1 mM glucose) until 90% confluent.

Phase 2: Pre-Incubation & Starvation (Day of Assay)

Objective: To deplete intracellular insulin stores slightly and sensitize cells to glucose.

-

Wash: Gently wash cells 2x with Glucose-Free KRBH .

-

Starve: Incubate cells in 2.8 mM Glucose KRBH (Basal Glucose) containing 0.1% BSA for 2 hours at 37°C.

Phase 3: Stimulation (The Critical Assay)

Design: You must test GLP-1 (1-37) at high concentrations to confirm inactivity, while GLP-1 (7-36) is tested at physiological levels.

Treatment Groups (Triplicate):

| Group | Glucose (mM) | Peptide | Concentration | Purpose |

|---|---|---|---|---|

| 1 (Basal) | 2.8 | Vehicle | - | Baseline secretion |

| 2 (GSIS) | 16.7 | Vehicle | - | Glucose response control |

| 3 (Pos Ctrl) | 16.7 | GLP-1 (7-36) | 10 nM | Max stimulation ref |

| 4 (Test Low) | 16.7 | GLP-1 (1-37) | 10 nM | Equimolar comparison |

| 5 (Test High) | 16.7 | GLP-1 (1-37) | 1000 nM (1 µM) | Testing weak affinity |

Procedure:

-

Aspirate starvation buffer.

-

Add 500 µL of the specific Treatment Group buffer to respective wells.

-

Incubate for 1 hour exactly at 37°C.

-

Collection: Place plate on ice. Collect supernatant immediately into tubes containing protease inhibitors (if analyzing peptide stability) or standard tubes (if analyzing insulin only).

-

Lysis (Optional): Lyse cells with Acid-Ethanol to measure total insulin content (for normalization).

Phase 4: Detection

-

Insulin ELISA/HTRF: Analyze supernatants using a Rat/Human Insulin kit.

-

Normalization: Normalize secreted insulin to Total Protein (BCA Assay) or Total DNA to account for cell number variations.

Data Analysis & Interpretation

Expected Results

-

GLP-1 (7-36): Should induce a 2-3 fold increase in insulin secretion over the 16.7 mM Glucose/Vehicle control.

-

GLP-1 (1-37):

-

Scenario A (Pure 1-37): No significant difference from Vehicle at 10 nM. Slight increase possible at 1 µM (due to weak affinity or trace contamination).

-

Scenario B (Proteolytic Conversion): If the cells express high levels of PC1/3 (rare in pure beta-cell lines), 1-37 may show activity similar to 7-36.

-

Diagram 2: Experimental Logic Flow

Caption: Decision tree for interpreting GSIS data when comparing GLP-1 isoforms.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these checks:

-

The "Hook" Effect: If 1-37 shows activity, add Exendin (9-39) (1 µM) to the well. If the signal is abolished, the effect is GLP-1R mediated (confirming the peptide is acting as an agonist or has been cleaved). If the signal remains, the effect is non-specific toxicity or artifact.

-

Peptide Integrity: GLP-1 (1-37) is less stable than Exendin-4. Always run a sterile aliquot of your dosing solution on HPLC/MS to confirm it hasn't degraded into truncated forms during storage.

-

BSA Quality: Ensure BSA is "Fatty-Acid Free." Fatty acids can independently stimulate insulin secretion (FFAR1/GPR40 pathway), confounding the results.

References

-

Mojsov, S., et al. (1987). "Insulinotropin: Glucagon-like peptide I (7-37) co-encoded in the glucagon gene is a potent stimulator of insulin release in the perfused rat pancreas." Journal of Clinical Investigation.

-

Drucker, D. J. (2018). "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism.

-

Holst, J. J. (2007).[1] "The Physiology of Glucagon-like Peptide 1." Physiological Reviews.

-

Hohmeier, H. E., et al. (2000). "Isolation of INS-1-derived cell lines with robust ATP-sensitive K+ channel-dependent and -independent glucose-stimulated insulin secretion." Diabetes.[2][4][6][7][8]

Sources

- 1. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]

- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Modulation of Glucagon-like Peptide-1 (GLP-1) Potency by Endocannabinoid-like Lipids Represents a Novel Mode of Regulating GLP-1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. glp1remedy.com [glp1remedy.com]

- 7. walgreens.com [walgreens.com]

- 8. asahq.org [asahq.org]

Application Note: Orthogonal HPLC Purification Strategies for GLP-1 (1-37)

This Application Note is structured as a comprehensive technical guide for the purification of Glucagon-like peptide-1 (1-37) , the full-length precursor peptide. It is designed for senior researchers and process development scientists, focusing on orthogonal Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategies to achieve >98% purity.

Executive Summary & Biological Context

Glucagon-like peptide-1 (1-37) [GLP-1 (1-37)] is the full-length, 37-amino acid transcript of the proglucagon gene.[1][2] While often overshadowed by its biologically active truncated metabolites—GLP-1 (7-37) and GLP-1 (7-36) amide—the purification of the 1-37 precursor is critical for fundamental metabolic research, antibody generation, and as a stable intermediate in therapeutic synthesis.

The Challenge: GLP-1 (1-37) presents unique purification hurdles compared to small molecules:

-

Aggregation: The peptide is prone to fibril formation and aggregation in neutral aqueous buffers.

-

Sequence Similarity: It must be resolved from "n-1" deletion sequences and the naturally occurring truncated forms (7-36/7-37) which share significant hydrophobicity profiles.

-

Solubility: The isoelectric point (pI) and hydrophobic domains often lead to precipitation during column loading.[1]

This protocol details a Dual-pH Orthogonal Purification Strategy , utilizing pH modulation to alter selectivity, ensuring the removal of closely related impurities that co-elute under standard acidic conditions.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to a robust protocol.

| Property | Value / Characteristic | Impact on Purification |

| Sequence | HDEFERHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG | N-terminal HDEFER adds charge complexity compared to 7-37. |

| Molecular Weight | ~4169.5 Da | Requires wide-pore stationary phases (≥100 Å, ideally 300 Å).[1] |

| Isoelectric Point (pI) | ~5.5 (Calculated) | Critical: Minimum solubility near pH 5.[1]5. Avoid pH 5-6 buffers. |

| Hydrophobicity | Moderate to High | Retains strongly on C18; requires high % organic modifier to elute. |

The "Dual-pH" Logic

Standard peptide purification uses 0.1% Trifluoroacetic Acid (TFA) (pH ~2).[1] However, impurities with similar hydrophobicity at pH 2 often co-elute. By shifting to a basic pH (pH 10) using Ammonium Hydroxide or Ammonium Acetate, the ionization state of acidic residues (Asp, Glu) changes, altering the retention time relative to impurities.[1]

Recommendation: Use a Hybrid Silica or Polymer-based C18 column for high pH stability (e.g., Waters XBridge BEH, YMC-Triart, or Agilent PLRP-S).

Workflow Visualization

The following diagram illustrates the complete purification lifecycle, emphasizing the orthogonal separation logic.

Caption: Orthogonal workflow utilizing pH switching to maximize impurity clearance before final polishing.

Detailed Protocols

Protocol A: Crude Sample Preparation (Critical Step)

Improper solubilization is the #1 cause of poor recovery.[1] GLP-1 (1-37) can aggregate at high concentrations.[1]

-

Dissolution: Dissolve crude peptide in 20% Acetonitrile / 80% Water containing 0.1% NH₄OH (Ammonium Hydroxide) .

-

Why? The basic pH ensures the peptide is far from its pI (5.5), and acetonitrile disrupts hydrophobic aggregation.

-

-

Sonication: Sonicate for 5-10 minutes at room temperature.

-

Filtration: Pass through a 0.45 µm PTFE or Nylon filter . Do not use PVDF if high protein binding is observed.

-

Concentration: Target 2–5 mg/mL for preparative loading.

Protocol B: Preparative HPLC (Purification)

This protocol uses a "High pH First" strategy to remove bulk impurities, followed by a "Low pH" step to desalt and set the counter-ion to TFA (preferred for storage stability).[1]

Step 1: Alkaline Capture (Bulk Purification) [1]

-

Column: Hybrid C18 (e.g., Waters XBridge Prep C18 OBD, 19 x 150 mm, 5 µm).[1] Must be pH 10 stable.

-

Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 10.0 with NH₄OH).

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Flow Rate: 15-20 mL/min (for 19mm ID column).

-

Gradient:

Time (min) % B Event 0.0 10 Equilibration 2.0 10 Load 5.0 20 Ramp 35.0 50 Linear Gradient (1% B/min) | 36.0 | 95 | Wash |[1]

-

Detection: UV 280 nm (Trp/Tyr absorption) and 214 nm (Peptide bond).[1]

Step 2: Acidic Polishing & Salt Exchange

-

Column: Standard Prep C18 (e.g., Phenomenex Luna C18(2), 100 Å or 300 Å).[1]

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) focused around the elution point determined in Step 1.

-

Logic: TFA acts as an ion-pairing agent, sharpening peaks and displacing the ammonium acetate counter-ions.

Protocol C: Analytical QC (UHPLC-MS)

To validate purity, use a high-resolution method different from the prep method.

-

System: UHPLC coupled with Single Quad or Q-TOF MS.

-

Column: Cortecs C18+ or Kinetex C18 (1.6 µm or 2.1 µm particle size).[1]

-

Mobile Phase: 0.1% Formic Acid (FA) in Water/ACN.[1][4]

-

Note: FA is used here for better MS ionization compared to TFA.[5]

-

-

Temperature: 45°C (Improves mass transfer and peak shape).[1]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Secondary interactions with silanols or aggregation. | 1. Increase Column Temp to 50-60°C. 2. Switch to 0.1% TFA (stronger ion pair) if using Formic Acid. |

| High Backpressure | Peptide precipitation on column head. | 1. Reduce injection mass. 2. Add 10% TFE (Trifluoroethanol) to sample to break aggregates.[1] |

| Ghost Peaks | Carryover from previous runs. | Run a "Sawtooth" wash gradient (5% -> 95% -> 5% B) x3 between runs.[1] |

| Low Recovery | Irreversible adsorption. | Use a C4 column (less hydrophobic) or a Wide-Pore (300 Å) C18.[1] |

Gradient Logic Visualization

The following diagram explains why a "Focused Gradient" is superior to a linear sweep for peptides.

Caption: Optimization strategy: converting a scouting run into a high-resolution focused gradient.

References

-

PubChem. (2023).[1] Glucagon-like peptide 1 (1-37) - Chemical and Physical Properties. National Library of Medicine. Link[1]

-

Waters Corporation. (2022).[1] Development of Separation Methods for GLP-1 Synthetic Peptides Utilizing MaxPeak™ High Performance Surface Technology. Waters Application Notes. Link

-

Biotage. (2020).[1] Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Biotage Application Notes. Link

-

Millennial Scientific. (2024). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Link

-

Cayman Chemical. GLP-1 (1-37) Product Information and Solubility Data. Link[1]

Disclaimer: This protocol is intended for research and development purposes. Drug substance manufacturing requires validation according to ICH Q7 guidelines.

Sources

Use of GLP-1 (1-37) in islet perifusion experiments

Application Note: Delineating GLP-1 (1-37) Specificity and Processing in Islet Perifusion Systems

Executive Summary & Scientific Rationale

In the study of incretin biology, GLP-1 (1-37) serves a critical, often misunderstood role. While the truncated forms—GLP-1 (7-36) amide and GLP-1 (7-37) —are the biologically active insulinotropic agonists, the full-length GLP-1 (1-37) is frequently utilized in high-precision islet perifusion experiments for two specific purposes:

-

Specificity Control: To validate that observed insulin secretion is driven by specific GLP-1R activation (which requires the N-terminal histidine at position 7) rather than non-specific peptide effects.

-

Proteolytic Processing Studies: To investigate the presence of local islet proteases (e.g., PC1/3 or high-concentration DPP-4 activity) capable of converting the inactive precursor into a bioactive form ex vivo.

This guide details the protocol for using GLP-1 (1-37) in dynamic islet perifusion, emphasizing the suppression of peptide adsorption and the rigorous differentiation between precursor activity and bioactive conversion.

Critical Experimental Considerations

The "Sticky Peptide" Phenomenon

GLP-1 peptides are highly hydrophobic and prone to rapid adsorption onto plastic surfaces (polystyrene, PVC tubing). Without intervention, up to 80% of the peptide can be lost to the tubing before reaching the islets, leading to false negatives.

-

Solution: All perifusion buffers must contain a carrier protein (BSA) or use silanized glassware/low-binding plastics.

The Bioactivity Gradient

Researchers must understand the potency hierarchy to interpret perifusion data correctly:

-

GLP-1 (7-36) amide: High Potency (Positive Control).

-

GLP-1 (1-37): Low/Null Potency (Negative/Specificity Control).

-

GLP-1 (9-36): Inactive metabolite (DPP-4 degradation product).[1]

Visualizing the Mechanism

The following diagram illustrates the proglucagon processing pathway relevant to the selection of GLP-1 (1-37) for your experiments.

Figure 1: Proglucagon processing pathway highlighting the inactivity of GLP-1 (1-37) at the receptor level compared to the (7-36) amide form.

Detailed Perifusion Protocol

Phase A: Reagent Preparation

1. Modified Krebs-Ringer Bicarbonate Buffer (MKRB) To ensure physiological relevance and prevent peptide loss, prepare the base buffer as follows. Note: HEPES is added to maintain pH stability in the absence of a CO2 incubator during the run.

| Component | Concentration (mM) | Purpose |

| NaCl | 125 | Osmotic balance |

| KCl | 5.9 | Membrane potential |

| CaCl2 | 1.28 | Calcium influx (Insulin exocytosis) |

| MgCl2 | 1.2 | Metabolic cofactor |

| HEPES | 25 | pH buffering (7.4) |